

## Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs as Potential Fabl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel **2-Methylnicotinic acid** analogs as potential inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase (Fabl). Fabl is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for the development of new antibacterial agents.[1][2][3] This document outlines the experimental protocols for in silico analysis, presents a comparative summary of docking results and predicted ADMET properties, and visualizes the key workflows and biological pathways.

### **Data Presentation**

The following tables summarize the quantitative data obtained from the comparative docking analysis and in silico ADMET predictions for a series of **2-Methylnicotinic acid** analogs.

Table 1: Comparative Docking Analysis of **2-Methylnicotinic Acid** Analogs against S. aureus Fabl (PDB ID: 3GR6)



| Compound ID | Analog<br>Structure                             | Binding<br>Affinity<br>(kcal/mol) | Interacting<br>ffinity<br>Residues |                                          |
|-------------|-------------------------------------------------|-----------------------------------|------------------------------------|------------------------------------------|
| 2MNA        | 2-Methylnicotinic acid                          | -6.5                              | TYR157,<br>MET160, ALA95           | ALA95 (O),<br>SER197 (O)                 |
| 2MNA-01     | 2-Methyl-6-<br>chloronicotinic<br>acid          | -7.2                              | TYR157,<br>MET160,<br>PHE204       | ALA95 (O),<br>SER197 (O)                 |
| 2MNA-02     | 2-Methyl-6-<br>hydroxynicotinic<br>acid         | -6.8                              | TYR157,<br>LYS164,<br>SER197       | ALA95 (O),<br>LYS164 (NH),<br>SER197 (O) |
| 2MNA-03     | 2-Methyl-N-<br>phenylnicotinami<br>de           | -7.8                              | TYR157,<br>PHE204, ILE193          | TYR157 (OH),<br>ALA95 (O)                |
| 2MNA-04     | 2-Methyl-N-(4-<br>chlorophenyl)nic<br>otinamide | -8.5                              | TYR157,<br>PHE204,<br>MET160       | TYR157 (OH),<br>ALA95 (O)                |
| Triclosan   | (Reference<br>Inhibitor)                        | -9.1                              | TYR157,<br>MET160, ALA95           | TYR157 (OH)                              |

Table 2: In Silico ADMET Prediction for **2-Methylnicotinic Acid** Analogs



| Compoun<br>d ID | Molecular<br>Weight (<br>g/mol ) | LogP | H-bond<br>Donors | H-bond<br>Acceptor<br>s | Lipinski's<br>Rule of<br>Five<br>Violations | Predicted<br>Oral<br>Bioavaila<br>bility (%) |
|-----------------|----------------------------------|------|------------------|-------------------------|---------------------------------------------|----------------------------------------------|
| 2MNA            | 137.14                           | 1.2  | 1                | 2                       | 0                                           | 85                                           |
| 2MNA-01         | 171.58                           | 1.9  | 1                | 2                       | 0                                           | 88                                           |
| 2MNA-02         | 153.14                           | 0.8  | 2                | 3                       | 0                                           | 82                                           |
| 2MNA-03         | 214.25                           | 2.5  | 1                | 2                       | 0                                           | 90                                           |
| 2MNA-04         | 248.69                           | 3.2  | 1                | 2                       | 0                                           | 92                                           |
| Triclosan       | 289.54                           | 4.8  | 1                | 2                       | 0                                           | 95                                           |

# **Experimental Protocols Molecular Docking Protocol**

The molecular docking analysis was performed using AutoDock 4.2.[4]

- Receptor Preparation: The three-dimensional crystal structure of Staphylococcus aureus
   Fabl (PDB ID: 3GR6) was obtained from the Protein Data Bank.[4] Water molecules and the
   co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were
   added to the protein structure.
- Ligand Preparation: The 2D structures of the **2-Methylnicotinic acid** analogs were drawn using MarvinSketch and converted to 3D structures. Gasteiger charges were assigned, and the structures were saved in PDBQT format.
- Grid Box Definition: A grid box was centered on the active site of Fabl, defined by the position of the native ligand in the crystal structure, to encompass the binding pocket.
- Docking Simulation: The Lamarckian genetic algorithm was employed for the docking simulations.[5] The docking results were analyzed based on the binding energy and the interaction patterns between the ligands and the receptor.



Check Availability & Pricing

#### In Silico ADMET Prediction Protocol

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was conducted using the pkCSM web server.[6] This tool utilizes graph-based signatures to predict various pharmacokinetic and toxicity properties of small molecules.[6][7] The SMILES strings of the **2-Methylnicotinic acid** analogs were submitted to the server to obtain predictions for key ADMET parameters, including Lipinski's rule of five, oral bioavailability, and others.

### **Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacophore and molecular docking guided 3D-QSAR study of bacterial enoyl-ACP reductase (Fabl) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (Fabl) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fabl, an enzyme drug target in the bacterial fatty acid biosynthesis pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Studies of Thiopyridine Compounds as Anti Bacterial Agents Targeting Enoyl
  Acyl Carrier Protein Reductase Biosciences Biotechnology Research Asia [biotechasia.org]
- 5. Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing Fabl: an enzymic drug target from fatty acid synthesis pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs as Potential Fabl Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b120074#comparative-docking-analysis-of-2-methylnicotinic-acid-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com